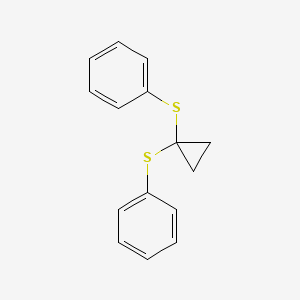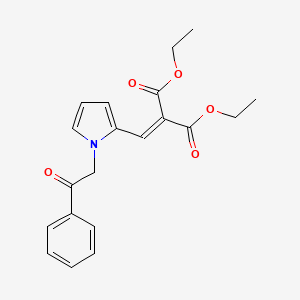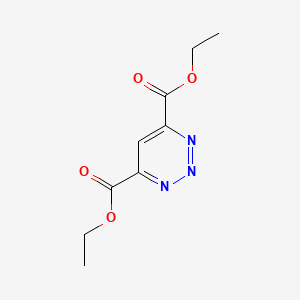![molecular formula C16H35O4P B12052363 bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate: is a deuterated organophosphate compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate typically involves multiple steps:
Deuteration of Precursors: The starting materials, such as hexyl and ethyl groups, are subjected to deuteration using deuterium gas (D2) or deuterated reagents.
Phosphorylation: The deuterated hexyl and ethyl groups are then reacted with phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) under controlled conditions to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yields and purity.
Catalysis: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the deuteration process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Hydroxide ions (OH-) or amines are common nucleophiles used in substitution reactions.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Deuterated alcohols.
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
NMR Spectroscopy: The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, aiding in structural elucidation.
Biology
Metabolic Studies: Used to trace metabolic pathways in biological systems due to its stability and non-radioactive nature.
Enzyme Mechanism Studies: Helps in understanding enzyme-catalyzed reactions by providing insights into hydrogen/deuterium exchange processes.
Medicine
Drug Development: Investigated for its potential in developing deuterated drugs with improved pharmacokinetic properties.
Diagnostic Imaging: Used in positron emission tomography (PET) imaging as a non-radioactive tracer.
Industry
Material Science: Utilized in the development of advanced materials with unique properties due to deuterium incorporation.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence metabolic pathways by altering the rate of hydrogen/deuterium exchange, affecting reaction kinetics and thermodynamics.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Bis(2-deuterioethyl) hydrogen phosphate
- Bis(2,2,3,3,4,4,5,5-octafluorohexyl) hydrogen phosphate
Uniqueness
- Isotopic Composition : The extensive deuteration in bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate makes it unique compared to other similar compounds.
- Chemical Stability : The presence of deuterium enhances the chemical stability and alters the reaction kinetics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H35O4P |
|---|---|
Molecular Weight |
356.63 g/mol |
IUPAC Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChI Key |
SEGLCEQVOFDUPX-RFETUZSTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)



![4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)

![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)


![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)

![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
